5'-O-Dmt-n2-isobutyryl-2'-o-methyl-d-guanosine

siRNA stability Nuclease resistance Serum half-life

5'-O-DMT-N2-isobutyryl-2'-O-methyl-D-guanosine (CAS 114745-26-5) is a key protected nucleoside building block used in the solid-phase synthesis of oligonucleotides. Its structure incorporates three critical functional elements: a 5'-O-DMT group for controlled chain extension, an N2-isobutyryl group for base protection during synthesis, and, most importantly, a 2'-O-methyl modification on the ribose sugar.

Molecular Formula C36H39N5O8
Molecular Weight 669.7 g/mol
CAS No. 114745-26-5
Cat. No. B045425
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5'-O-Dmt-n2-isobutyryl-2'-o-methyl-d-guanosine
CAS114745-26-5
Molecular FormulaC36H39N5O8
Molecular Weight669.7 g/mol
Structural Identifiers
SMILESCC(C)C(=O)NC1=NC(=O)C2=C(N1)N(C=N2)C3C(C(C(O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O)OC
InChIInChI=1S/C36H39N5O8/c1-21(2)32(43)39-35-38-31-28(33(44)40-35)37-20-41(31)34-30(47-5)29(42)27(49-34)19-48-36(22-9-7-6-8-10-22,23-11-15-25(45-3)16-12-23)24-13-17-26(46-4)18-14-24/h6-18,20-21,27,29-30,34,42H,19H2,1-5H3,(H2,38,39,40,43,44)/t27-,29-,30-,34-/m1/s1
InChIKeyISQLJOGRNUQHJX-WIFIACMTSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

5'-O-DMT-N2-isobutyryl-2'-O-methyl-D-guanosine: A Core Building Block for Chemically Modified RNA Therapeutics


5'-O-DMT-N2-isobutyryl-2'-O-methyl-D-guanosine (CAS 114745-26-5) is a key protected nucleoside building block used in the solid-phase synthesis of oligonucleotides . Its structure incorporates three critical functional elements: a 5'-O-DMT group for controlled chain extension, an N2-isobutyryl group for base protection during synthesis, and, most importantly, a 2'-O-methyl modification on the ribose sugar . This 2'-O-methyl group is the defining feature that imparts enhanced nuclease resistance and improved RNA binding affinity to the final oligonucleotide product, making it an essential component for developing stable, effective antisense oligonucleotides (ASOs), small interfering RNAs (siRNAs), and aptamers .

Why 5'-O-DMT-N2-isobutyryl-2'-O-methyl-D-guanosine Cannot Be Replaced by Unmodified or Alternative 2'-Modified Guanosine Monomers


Substituting this compound with an unmodified guanosine, a 2'-deoxyguanosine, or even a different 2'-modified guanosine (e.g., 2'-fluoro) is not equivalent and will lead to a functionally distinct oligonucleotide. This specific building block delivers the precise combination of a stable 2'-O-methyl group, which is naturally occurring and has a defined impact on target affinity, nuclease stability, and immune evasion [1]. An unmodified RNA building block will produce an oligonucleotide that is rapidly degraded by nucleases , while a DNA building block (2'-deoxy) will yield a duplex with significantly lower thermal stability and may fail to recruit RNase H effectively in antisense applications . Other 2'-modifications, such as 2'-fluoro, while also enhancing stability and affinity, have different structural and immunostimulatory profiles [2]. The quantitative evidence below demonstrates why this specific 2'-O-methyl guanosine monomer is the preferred choice for its intended applications.

Quantitative Procurement Evidence: How 5'-O-DMT-N2-isobutyryl-2'-O-methyl-D-guanosine Outperforms Unmodified and DNA Counterparts


Superior Nuclease Resistance in Serum: 10-fold Increase in siRNA Lifetime

Incorporation of 2'-O-methyl RNA nucleotides, derived from building blocks like 5'-O-DMT-N2-isobutyryl-2'-O-methyl-D-guanosine, at sites of nuclease hydrolysis results in a significant increase in the functional lifetime of siRNA constructs [1].

siRNA stability Nuclease resistance Serum half-life

Increased Thermal Stability (Tm) of RNA Duplexes: +0.5-0.7°C per Modification

The 2'-O-methyl modification, which is the key functional group of this compound, is widely documented to enhance the thermal stability of RNA-RNA duplexes [1]. This is in direct contrast to 2'-deoxy (DNA) modifications, which significantly destabilize RNA duplexes [2].

Thermal stability Melting temperature RNA affinity

Abrogation of TLR7/8-Mediated Immunostimulation: Prevents Cytokine Induction

siRNAs incorporating 2'-O-methyl modifications, which are synthesized using monomers like 5'-O-DMT-N2-isobutyryl-2'-O-methyl-D-guanosine, actively evade immune activation by Toll-like receptors (TLR) 7 and 8 [1]. Unmodified siRNAs, in contrast, are potent inducers of inflammatory cytokines like IFN-alpha, leading to significant off-target effects and toxicity [2].

Immunogenicity TLR7/8 antagonism siRNA safety

Position-Specific Reduction of Off-Target Gene Silencing

The strategic placement of 2'-O-methyl modifications, made possible by using a building block like 5'-O-DMT-N2-isobutyryl-2'-O-methyl-D-guanosine, can significantly reduce off-target gene silencing. Specifically, a single 2'-O-methyl substitution at position 2 of the siRNA guide strand has been shown to reduce silencing of most off-target transcripts [1].

Off-target effects siRNA specificity Seed region

Lack of RNase H Activation: Directs Mechanism of Action for Antisense Applications

Oligonucleotides fully substituted with 2'-O-methyl groups, such as those synthesized from this monomer, do not support RNase H cleavage of the target RNA . This contrasts with DNA and gapmer ASOs, which rely on RNase H recruitment for their activity. This characteristic defines the compound's utility in steric-blocking antisense mechanisms.

Antisense mechanism RNase H Steric block

Defined Use-Cases for 5'-O-DMT-N2-isobutyryl-2'-O-methyl-D-guanosine in RNA Therapeutics and Molecular Biology


Synthesis of Metabolically Stable siRNA Therapeutics

This building block is essential for manufacturing siRNA drug candidates that require prolonged half-life in circulation. The 2'-O-methyl modification it introduces provides a 10-fold increase in serum stability [1], enabling a dosing regimen that is less frequent and more patient-friendly. Its ability to reduce immunogenicity [2] and off-target effects [3] is also critical for the safety profile of these advanced therapeutics.

Development of Antisense Oligonucleotides (ASOs) for Steric Blocking

For ASOs designed to modulate splicing or inhibit translation by sterically blocking the ribosome, this monomer is the building block of choice. The resulting fully 2'-O-methyl-modified oligonucleotides do not activate RNase H , which ensures the intended non-degradative mechanism of action. Their high affinity for target RNA (ΔTm +0.5 to +0.7°C) [4] ensures potent and specific target engagement.

Construction of Nuclease-Resistant Aptamers and Molecular Beacons

In applications where a functional RNA structure must be maintained in a cellular or serum environment, this compound is used to synthesize nuclease-resistant aptamers or molecular beacons. The increased duplex stability [4] and resistance to degradation [1] allow these tools to function reliably in complex biological samples where unmodified RNA would be quickly destroyed.

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